

# An In-depth Technical Guide to Non-sulfonated Cyanine3.5 NHS Ester

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Compound of Interest		
Compound Name:	Cyanine3.5 NHS ester	
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For researchers, scientists, and drug development professionals, understanding the characteristics of fluorescent labeling reagents is paramount for successful experimental design and execution. This guide provides a comprehensive overview of the core properties of non-sulfonated **Cyanine3.5 NHS ester**, a widely used fluorescent dye for labeling biomolecules.

#### **Core Properties and Chemical Structure**

Non-sulfonated **Cyanine3.5 NHS ester** is an amine-reactive fluorescent dye belonging to the cyanine family. It is frequently utilized for the covalent labeling of proteins, peptides, and aminomodified oligonucleotides.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amino groups, such as the side chain of lysine residues, to form a stable amide bond. [4][5] This reaction is typically carried out in a buffer with a pH of 8.3-8.5.[6][7]

A key characteristic of the non-sulfonated form is its solubility. It is generally insoluble in water and requires the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the labeling reaction in aqueous environments.[1][3][8] This contrasts with sulfonated cyanine dyes, which are water-soluble.[9][10]

#### **Chemical Structure:**

The chemical formula for non-sulfonated **Cyanine3.5 NHS ester** is C42H44N3BF4O4, and its molecular weight is approximately 741.62 g/mol .[1][3]



### **Spectroscopic Properties**

The fluorescence of Cyanine3.5 lies between that of Cyanine3 and Cyanine5.[9] It exhibits strong absorption in the orange region of the spectrum and emits in the orange-red region.

Property	Value	Reference
Maximum Absorption (λmax)	591 nm	[1][3]
Maximum Emission (λem)	604 nm	[1][3]
Molar Extinction Coefficient ( $\epsilon$ )	116,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][3]
Fluorescence Quantum Yield (Φ)	0.35	[1][3]
Correction Factor (CF260)	0.29	[1][3]
Correction Factor (CF280)	0.22	[1][3]

### **Experimental Protocols**

The following provides a generalized methodology for labeling proteins with non-sulfonated **Cyanine3.5 NHS ester**. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.[11]

#### I. Reagent Preparation

- Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The recommended buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer with a pH of 8.3-8.5.[6] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[6]
- Dye Solution: Prepare a stock solution of non-sulfonated Cyanine3.5 NHS ester in anhydrous DMF or DMSO.[6][12] This solution should be prepared fresh and protected from light. The concentration will depend on the desired dye-to-protein ratio.

## **II. Labeling Reaction**



- Calculate Dye Amount: A common starting point for mono-labeling is a molar excess of 8-10 fold of the NHS ester to the protein.[6][11] The required weight of the NHS ester can be calculated using the following formula:
- Reaction Incubation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]

#### **III. Purification of the Conjugate**

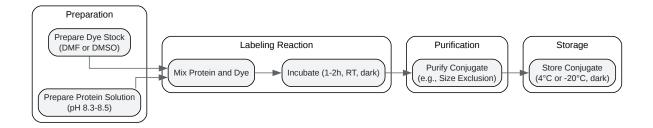
After the incubation period, it is crucial to remove any unreacted dye. This can be achieved using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis. [13][14]

#### IV. Storage

Store the purified protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[3][13] The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% can help to stabilize the conjugate.[13]

### **Workflow and Logical Relationships**

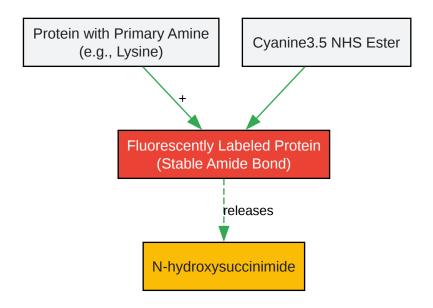
The following diagrams illustrate the key processes involved in using non-sulfonated **Cyanine3.5 NHS ester**.



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Caption: General experimental workflow for protein labeling.



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Caption: Amine-reactive labeling pathway.

## **Applications**

Non-sulfonated **Cyanine3.5 NHS ester** is a versatile tool for a variety of fluorescence-based applications, including:

- Fluorescence Microscopy: For imaging the localization of labeled proteins within cells and tissues.[15]
- Flow Cytometry: For the detection and quantification of cell surface or intracellular proteins. [15]
- Immunoassays: As a detection reagent in assays such as ELISA and Western blotting.[15]
- Nucleic Acid Labeling: For labeling amino-modified oligonucleotides for use in techniques like fluorescence in situ hybridization (FISH).[2][4]



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